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molecular formula C10H18N2O B8806286 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile CAS No. 23037-20-9

4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile

Cat. No. B8806286
M. Wt: 182.26 g/mol
InChI Key: KGVCQNVBXRSVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04450248

Procedure details

A solution of 97 g 2,2,6,6-tetramethyl-4-piperidone and 67 g of acetone cyanohydrin were stirred at room temperature for 30 hours to precipitate the desired cyanohydrin. The precipitate was collected, washed with petroleum ether and air dried to yield 70 g (61.4%); mp 129°-132° C.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][C:6](=[O:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.CC(C)(O)[C:14]#[N:15]>>[CH3:1][C:2]1([CH3:11])[CH2:7][C:6]([OH:8])([C:14]#[N:15])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
CC1(NC(CC(C1)=O)(C)C)C
Name
Quantity
67 g
Type
reactant
Smiles
CC(C#N)(O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate the desired cyanohydrin
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with petroleum ether and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 70 g (61.4%)

Outcomes

Product
Name
Type
Smiles
CC1(NC(CC(C1)(C#N)O)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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